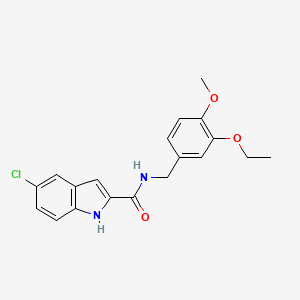
2-(4-Chlorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid typically involves the reaction of 4-chlorobenzyl chloride with o-tolylpiperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the tolyl group.
Reduction: Reduction reactions could target the chlorophenyl group or the acetic acid moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid would depend on its specific interactions with molecular targets. It may act by binding to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetic acid
- 2-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)acetic acid
Uniqueness
2-(4-Chlorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid is unique due to the presence of both the chlorophenyl and o-tolyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-4-2-3-5-17(14)21-10-12-22(13-11-21)18(19(23)24)15-6-8-16(20)9-7-15/h2-9,18H,10-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOSEGNPHJCCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({[2,3'-bipyridine]-3-yl}methyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2940803.png)
![(2E)-3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENOIC ACID](/img/structure/B2940804.png)

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}aniline](/img/structure/B2940806.png)
![N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2940807.png)
![(2Z)-6-hydroxy-4-methyl-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2940809.png)
![Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2940810.png)

![(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2940812.png)

![3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2940814.png)
![3-amino-N-(3,5-dichlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2940816.png)
![Ethyl 4'-methyl-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2940820.png)

